(1R,3S,6R)-4-Hydroxymethyl-6-octylamino-cyclohex-4-ene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,6R)-4-Hydroxymethyl-6-octylamino-cyclohex-4-ene-1,2,3-triol is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexene ring with hydroxymethyl and octylamino substituents, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,6R)-4-Hydroxymethyl-6-octylamino-cyclohex-4-ene-1,2,3-triol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxymethyl Group: This step often involves the use of formaldehyde in a hydroxymethylation reaction.
Attachment of Octylamino Group: This can be done through a nucleophilic substitution reaction where an octylamine reacts with a suitable leaving group on the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,6R)-4-Hydroxymethyl-6-octylamino-cyclohex-4-ene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The octylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
(1R,3S,6R)-4-Hydroxymethyl-6-octylamino-cyclohex-4-ene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3S,6R)-4-Hydroxymethyl-6-octylamino-cyclohex-4-ene-1,2,3-triol involves its interaction with specific molecular targets. The hydroxymethyl and octylamino groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexene ring provides structural stability and rigidity, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one
- (1R,3S,6R)-1,3,7,7-Tetramethyl-2-oxabicyclo[4,4,0]dec-9-ene
Uniqueness
(1R,3S,6R)-4-Hydroxymethyl-6-octylamino-cyclohex-4-ene-1,2,3-triol is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxymethyl and octylamino groups on the cyclohexene ring allows for diverse chemical reactivity and biological interactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H29NO4 |
---|---|
Molecular Weight |
287.39 g/mol |
IUPAC Name |
4-(hydroxymethyl)-6-(octylamino)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-16-12-9-11(10-17)13(18)15(20)14(12)19/h9,12-20H,2-8,10H2,1H3 |
InChI Key |
UPZUHYMBTUUPML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1C=C(C(C(C1O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.